2,5-Diphenylhexane-2-peroxol
Description
Contextualization of 2,5-Diphenylhexane-2-peroxol within the Class of Peroxide Initiators
This compound is an organic peroxide with the chemical formula C₁₈H₂₂O₂. lookchem.com The "-peroxol" suffix in its name indicates that it is a hydroperoxide, a specific subclass of organic peroxides where one of the R' groups in the R-O-O-R' structure is a hydrogen atom (R-O-O-H). wikipedia.org Hydroperoxides are one of several types of peroxide initiators used in chemistry.
Organic peroxide initiators are generally classified based on the substituents attached to the peroxide group. This classification helps in selecting an appropriate initiator for a specific chemical process, as the structure influences the initiator's decomposition temperature and reactivity. pergan.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 79889-17-1 |
| Molecular Formula | C₁₈H₂₂O₂ |
| Molecular Weight | 270.371 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 6 |
Data sourced from LookChem. lookchem.com
To understand the role of this compound, it is useful to compare it with other well-known classes of peroxide initiators.
Table 2: Comparison of Organic Peroxide Initiator Types
| Initiator Type | General Structure | Example | Common Applications |
|---|---|---|---|
| Hydroperoxides | R-O-O-H | tert-Butyl hydroperoxide | Epoxidation of alkenes, polymerization initiation |
| Dialkyl Peroxides | R-O-O-R' | Dicumyl peroxide | Polymerization initiation, polymer cross-linking |
| Diacyl Peroxides | (RCO)₂O₂ | Dibenzoyl peroxide | Polymerization of acrylates and vinyl monomers |
| Peroxy Esters | R(CO)OOR' | tert-Butyl peroxybenzoate | Radical initiator for various polymerizations |
Information compiled from Wikipedia and BOC Sciences. wikipedia.org
Fundamental Principles of Radical Generation from Organic Peroxides in Chemical Synthesis
The utility of organic peroxides as initiators stems from their ability to undergo homolytic cleavage of the weak oxygen-oxygen bond to generate free radicals. wikipedia.orgmasterorganicchemistry.com This process is typically triggered by the input of energy, usually in the form of heat or ultraviolet (UV) light. pergan.com The generation of radicals and the subsequent reactions follow a well-defined chain reaction mechanism consisting of three primary stages: initiation, propagation, and termination. numberanalytics.comnumberanalytics.com
Initiation: This is the initial step where the peroxide molecule breaks apart to form two free radicals. The weak O-O bond (with a bond energy of approximately 35 kcal/mol) cleaves, with one electron from the bond going to each oxygen atom. masterorganicchemistry.com
Reaction: ROOR → 2 RO•
Propagation: In this stage, the newly formed radicals react with other molecules (such as monomers in a polymerization reaction) to create new radical species. numberanalytics.com This process continues in a self-sustaining chain reaction. For example, a radical can abstract a hydrogen atom from another molecule or add across a double bond. chemguide.co.uk
Example Reaction (Hydrogen Abstraction): RO• + R'H → ROH + R'•
Example Reaction (Addition to Alkene): RO• + CH₂=CHR' → RO-CH₂-C•HR'
Termination: The chain reaction concludes when two radical species react with each other to form a stable, non-radical product. numberanalytics.com This depletes the concentration of active radicals, thereby ending the reaction chain.
Reaction (Coupling): R'• + R'• → R'-R'
This controlled generation of radicals is a cornerstone of many synthetic strategies, allowing chemists to initiate reactions under specific and predictable conditions. pergan.com
Overview of the Significance of Radical Chemistry in Polymer Science and Organic Transformations
Radical chemistry, facilitated by initiators like organic peroxides, is a foundational element of modern chemistry with profound significance in both industrial polymer production and fine organic synthesis. pergan.comnumberanalytics.com
In polymer science , free-radical polymerization is one of the most widely used methods for producing a vast range of polymers. pergan.com The process involves the sequential addition of monomer units to a growing polymer chain, with the reaction being initiated by free radicals from compounds like organic peroxides. The choice of initiator and reaction temperature allows for the control of the polymerization rate and the final properties of the polymer. pergan.com This method is crucial for the industrial manufacturing of numerous essential plastics and resins. pergan.com
Table 3: Examples of Polymers Produced via Free-Radical Polymerization
| Polymer | Monomer | Common Initiator Type |
|---|---|---|
| Low-Density Polyethylene (B3416737) (LDPE) | Ethylene | Organic Peroxides |
| Polyvinyl Chloride (PVC) | Vinyl Chloride | Organic Peroxides |
| Polystyrene (PS) | Styrene | Organic Peroxides |
| Polymethyl Methacrylate (PMMA) | Methyl Methacrylate | Organic Peroxides, Azo Initiators |
Data sourced from PERGAN and BOC Sciences. pergan.com
In organic transformations , radical reactions provide powerful and often unique methods for constructing complex molecules that are challenging to synthesize through traditional ionic or pericyclic pathways. numberanalytics.com The history of organic synthesis is marked by key radical reactions that have enabled the creation of intricate natural products, pharmaceuticals, and novel materials. acs.org Radical chemistry allows for the formation of carbon-carbon bonds and the functionalization of otherwise inert C-H bonds, often under mild reaction conditions. numberanalytics.com This versatility makes radical reactions an invaluable tool for chemists, facilitating the development of efficient and selective synthetic routes to complex molecular architectures. numberanalytics.comresearchgate.net
Structure
3D Structure
Properties
CAS No. |
79889-17-1 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(2-hydroperoxy-5-phenylhexan-2-yl)benzene |
InChI |
InChI=1S/C18H22O2/c1-15(16-9-5-3-6-10-16)13-14-18(2,20-19)17-11-7-4-8-12-17/h3-12,15,19H,13-14H2,1-2H3 |
InChI Key |
UMDXFSNMKUTCRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(C1=CC=CC=C1)OO)C2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Investigations of Radical Generation from 2,5 Diphenylhexane 2 Peroxol
Homolytic Cleavage of the Peroxide Bond in 2,5-Diphenylhexane-2-peroxol
The initiation of radical processes by organic peroxides is predicated on the homolytic cleavage of the relatively weak oxygen-oxygen single bond. scispace.com This bond scission is a fundamental step in the generation of reactive radical species.
The energy required for the homolytic dissociation of the O-O bond is known as the bond dissociation energy (BDE). For organic peroxides, these values are typically in a range that allows for thermal decomposition at moderate temperatures. fujifilm.com The kinetics of this cleavage generally follow first-order rate laws, as the decomposition of the peroxide molecule is a unimolecular process. The rate of this reaction is highly dependent on temperature, a relationship that is often described by the Arrhenius equation. While specific BDE and kinetic parameters for this compound are not readily found, analogous dialkyl peroxides have O-O bond dissociation energies that can be influenced by the stability of the resulting alkoxyl radicals.
The homolytic cleavage of the O-O bond in this compound is expected to generate two alkoxyl radicals. The general transformation is depicted as follows:
ROOR → 2RO•
These resulting alkoxyl radicals are highly reactive intermediates that can undergo a variety of subsequent transformations. Common pathways for alkoxyl radicals include hydrogen abstraction from a suitable donor molecule (such as a solvent or a monomer), or fragmentation via β-scission. For the alkoxyl radical derived from this compound, β-scission would involve the cleavage of a carbon-carbon bond, potentially leading to the formation of a ketone and an alkyl radical. The specific pathways and their relative importance would be influenced by factors such as temperature and the nature of the surrounding chemical environment.
Photochemical Activation and Radical Intermediates
Photochemical activation represents a key method for initiating radical generation from peroxides. The absorption of light energy can lead to the homolytic cleavage of the weak oxygen-oxygen bond, resulting in the formation of highly reactive radical intermediates.
The efficiency of radical generation from this compound through photochemical means is highly dependent on the wavelength of the incident light. Peroxides typically absorb ultraviolet (UV) radiation, and the energy of the photons must be sufficient to overcome the dissociation energy of the O-O bond. While specific studies on the photodissociation of this compound are not extensively detailed in the available literature, the principles governing the photolysis of similar alkyl hydroperoxides can be applied.
The process begins with the absorption of a photon, which elevates the molecule to an electronically excited state. If the energy of this absorbed photon is equal to or greater than the O-O bond dissociation energy, homolytic cleavage can occur, yielding an alkoxy radical and a hydroxyl radical. The quantum yield of this process, which is the number of radical pairs generated per photon absorbed, is a crucial parameter that varies with the excitation wavelength.
Illustrative Data Table: Wavelength-Dependent Photolysis of a Generic Alkyl Peroxide
| Excitation Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Quantum Yield (Φ) for O-O Cleavage |
| 254 | 15 | 0.9 |
| 280 | 5 | 0.7 |
| 300 | 1 | 0.4 |
| >320 | <0.1 | Negligible |
This table provides representative data for a generic alkyl peroxide to illustrate the principle of wavelength-dependent photolysis. Specific values for this compound may vary.
Upon absorption of UV radiation, this compound is promoted to an electronically excited state. The chemistry of this excited state dictates the subsequent reaction pathways. For alkyl hydroperoxides, the primary photochemical process from the excited singlet state is the dissociation of the O-O bond. aip.org
The nature of the excited state can be described as a diradicaloid, where the electrons in the singly occupied molecular orbitals are localized on the oxygen atoms. youtube.com This electronic configuration weakens the O-O bond, facilitating its cleavage. The dynamics of the excited state are critical; if the molecule can dissipate the excess energy through non-reactive pathways such as fluorescence or internal conversion at a rate faster than bond cleavage, the quantum yield of radical generation will be low. However, for most peroxides, the dissociation is a rapid and efficient process.
The solvent environment can also influence the excited state chemistry. Polar solvents may stabilize charge-separated character in the excited state, potentially opening up alternative reaction channels, though homolytic cleavage remains the predominant pathway for radical generation.
Redox-Initiated Radical Formation
Redox reactions provide an alternative and often more controlled method for generating radicals from peroxides. The use of transition metal ions, particularly iron(II), is a well-established method for initiating the decomposition of peroxides at lower temperatures than those required for thermal homolysis.
The reaction between iron(II) and a hydroperoxide is a classic example of a Fenton-type reaction. In the case of this compound, the Fe(II) ion donates an electron to the peroxide, leading to the cleavage of the O-O bond. This process generates an alkoxy radical and a hydroxide (B78521) ion.
The resulting alkoxy radical can then undergo a subsequent reaction, such as hydrogen abstraction or, in the case of appropriately structured peroxides, β-scission. For this compound, the initially formed 2,5-diphenylhexan-2-oxy radical can potentially rearrange or abstract a hydrogen atom to form a more stable species. The generation of C-centered radicals can occur if the initial alkoxy radical undergoes fragmentation.
Illustrative Reaction Scheme:
Initial Redox Reaction: ROOH + Fe²⁺ → RO• + OH⁻ + Fe³⁺ (where ROOH is this compound)
Subsequent Radical Reactions (example): RO• → Further reactions (e.g., fragmentation, H-abstraction)
The rate of this Fe(II)-induced decomposition is influenced by factors such as the solvent, the ligands coordinated to the iron ion, and the pH of the system.
The fundamental step in the Fe(II)-induced decomposition of this compound is a single electron transfer (SET) from the iron(II) ion to the peroxide. webassign.net The electron is transferred to the antibonding σ* orbital of the O-O bond, which leads to its immediate cleavage.
The efficiency of this electron transfer process is dependent on the redox potentials of both the Fe(II)/Fe(III) couple and the peroxide. ub.edunih.gov The structure of the peroxide can influence its reduction potential. The presence of electron-withdrawing or electron-donating groups near the peroxide moiety can alter the energy of the σ* orbital and thus affect the rate of electron transfer.
Illustrative Data Table: Factors Influencing Electron Transfer Rate
| Factor | Effect on Electron Transfer Rate | Rationale |
| Solvent Polarity | Increased rate in polar solvents | Stabilization of the charged transition state. |
| Ligand on Fe(II) | Can increase or decrease rate | Ligands alter the redox potential of the Fe(II)/Fe(III) couple. |
| pH | pH-dependent | Affects the speciation of iron and the stability of the peroxide. |
This table provides a general overview of factors affecting the electron transfer rate in Fe(II)-peroxide reactions.
Comparative Analysis of Radical Generation Mechanisms with Analogous Peroxides (e.g., Dicumyl Peroxide)
A comparative analysis of the radical generation mechanisms of this compound with a well-studied analogous peroxide, dicumyl peroxide, provides valuable insights into the structure-reactivity relationships of these compounds.
Key Similarities:
Primary Radical Generation: Both peroxides are expected to primarily undergo homolytic cleavage of the O-O bond upon thermal or photochemical activation to generate two alkoxy radicals (in the case of dicumyl peroxide) or an alkoxy and a hydroxyl radical (in the case of this compound).
Redox-Initiated Decomposition: Both are susceptible to decomposition initiated by reducing agents like Fe(II) via a single electron transfer mechanism.
Key Differences:
Radical Products: Dicumyl peroxide yields two identical cumyloxy radicals upon decomposition. In contrast, this compound, being a hydroperoxide, will generate a 2,5-diphenylhexan-2-oxy radical and a hydroxyl radical. The presence of the highly reactive hydroxyl radical can lead to different subsequent reaction pathways compared to the cumyloxy radical.
Stability of Alkoxy Radicals: The stability of the resulting alkoxy radicals can differ. The 2,5-diphenylhexan-2-oxy radical may have different fragmentation or hydrogen abstraction rates compared to the cumyloxy radical, which is known to readily undergo β-scission to form acetophenone (B1666503) and a methyl radical.
Photochemical Properties: While both absorb in the UV region, their absorption spectra and quantum yields for dissociation may differ due to the subtle differences in their chromophores and electronic structures.
Illustrative Data Table: Comparison of Peroxide Properties
| Property | This compound (Expected) | Dicumyl Peroxide (Known) |
| Decomposition Products (Thermal/Photochemical) | 2,5-diphenylhexan-2-oxy radical + hydroxyl radical | 2 x cumyloxy radical |
| Primary Radical from Fe(II) reaction | 2,5-diphenylhexan-2-oxy radical | Cumyloxy radical |
| Susceptibility to β-Scission | Possible, but pathway may differ | High, yields acetophenone and methyl radical |
This table provides a comparative overview based on the structures of the two peroxides.
Reactivity and Reaction Pathways of Radicals Derived from 2,5 Diphenylhexane 2 Peroxol
Radical Addition Reactions
No information is available regarding radical addition reactions of radicals derived from 2,5-Diphenylhexane-2-peroxol.
Addition to Unsaturated Carbon-Carbon Bonds
No information is available regarding the addition of radicals derived from this compound to unsaturated carbon-carbon bonds.
Conjugate Addition to Enals
No information is available regarding the conjugate addition of radicals derived from this compound to enals.
Radical Abstraction Reactions
No information is available regarding radical abstraction reactions involving radicals derived from this compound.
Hydrogen Atom Transfer (HAT) Processes
No information is available regarding Hydrogen Atom Transfer (HAT) processes involving radicals derived from this compound.
Other Atom/Group Transfer Reactions
No information is available regarding other atom or group transfer reactions involving radicals derived from this compound.
Intramolecular Cyclization and Rearrangement Processes
No information is available regarding intramolecular cyclization and rearrangement processes of radicals derived from this compound.
Chain Cleavage Reactions and Aldehyde Production
The thermal or photochemical decomposition of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, generating two primary alkoxy radicals. This initiation step is fundamental to the subsequent chain reactions that dictate the final product distribution.
The primary radical species formed is the 2,5-diphenylhexan-2-oxy radical. Due to the presence of a phenyl group and a tertiary carbon atom, this radical can undergo several competing reaction pathways. One of the most significant of these is β-scission, a fragmentation process that cleaves a carbon-carbon bond adjacent to the radical center.
In the case of the 2,5-diphenylhexan-2-oxy radical, β-scission can occur in two principal ways, leading to the formation of a ketone and an alkyl radical. This process is analogous to the decomposition of dicumyl peroxide, which yields acetophenone (B1666503) and a methyl radical. fauske.comroyalsocietypublishing.org For this compound, the primary cleavage would be expected to yield acetophenone and a 1-phenylpropyl radical.
While the formation of ketones like acetophenone is a well-documented outcome of the decomposition of similar peroxides, the direct production of aldehydes is less common but mechanistically plausible under certain conditions. Aldehyde formation would necessitate a different fragmentation pattern or subsequent reactions of the initially formed radicals. For instance, a secondary reaction involving the 1-phenylpropyl radical, such as oxidation, could potentially lead to the formation of an aldehyde. However, based on studies of analogous compounds, ketone formation is the more favored pathway.
The decomposition of the related compound 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane has been shown to produce a variety of products including tert-butanol, 2,5-dimethyl-2,5-hexanediol, isobutene, methane (B114726), and acetone. yunno.netchemicalbook.com This highlights the complexity of the reaction mixture that can result from the decomposition of such peroxides.
A study on the acid-catalyzed decomposition of the corresponding diol, 2,5-diphenylhexane-2,5-diol (B14699652), revealed the formation of products such as 9,10-dimethyl-9,10-dihydro-9,10-ethanoanthracene (B13698463) and 2,2,5,5-tetraphenyltetrahydrofuran, indicating that under different catalytic conditions, intramolecular cyclization reactions can dominate. cdnsciencepub.comresearchgate.net
It is important to note that the direct, high-yield production of aldehydes from the primary decomposition of this compound is not strongly supported by the available literature on analogous compounds. The predominant cleavage pathway is expected to favor the formation of the more stable radical and ketone products.
Influence of Reaction Conditions on Product Distribution and Selectivity
The distribution of products from the decomposition of this compound is highly dependent on the reaction conditions, including temperature, solvent, and the presence of catalysts or other reagents. These factors can influence the relative rates of competing reaction pathways, thereby altering the selectivity towards specific products.
Temperature Effects:
Temperature is a critical parameter in the thermal decomposition of peroxides. chemicals.co.uk Higher temperatures generally increase the rate of decomposition by providing the necessary energy to overcome the activation energy for the homolytic cleavage of the O-O bond. evonik.com Studies on other peroxides have shown that temperature can also influence the subsequent reactions of the generated radicals. For example, in the decomposition of diacyl peroxides, the ratio of disproportionation to combination products can be temperature-dependent. cdnsciencepub.com For this compound, increasing the temperature would likely accelerate the initial cleavage and could also promote secondary fragmentation reactions, potentially leading to a more complex product mixture. The stability of hydrogen peroxide, a related compound, is significantly influenced by temperature, with decomposition increasing sharply above 50-55°C. evonik.comresearchgate.net
Solvent Effects:
The choice of solvent can have a profound impact on the decomposition of peroxides. Solvents can influence the reaction through several mechanisms, including polarity effects, viscosity, and the ability to participate in radical reactions.
In the photochemical decomposition of dicumyl peroxide, the solvent was found to dictate the major product. royalsocietypublishing.org In n-hexane, α,α'-dimethyl benzyl (B1604629) alcohol was the exclusive product at 3130 Å, whereas in carbon tetrachloride, acetophenone was formed. royalsocietypublishing.org This demonstrates that the solvent can either act as a hydrogen donor, leading to the formation of alcohols, or promote pathways that lead to ketones. A study on the unimolecular decomposition of t-butyl peroxide also highlighted the role of the solvent. coleparmer.com For this compound, a non-polar, non-reactive solvent would likely favor intramolecular reactions and the formation of products from the primary radicals. In contrast, a solvent capable of donating a hydrogen atom could lead to the formation of 2,5-diphenylhexane-2-ol. The effect of the solvent on the rate of decomposition of diacyl peroxides has also been described by multiparameter equations, indicating the complexity of solvent-peroxide interactions. researchgate.net
Catalytic Effects:
The presence of acids, bases, or metal ions can significantly alter the decomposition pathway of peroxides. Acid-catalyzed decomposition of dicumyl peroxide in dodecane (B42187) was found to produce α-methylstyrene and phenol (B47542) as major products, with the reaction exhibiting different kinetic regimes at different temperatures. acs.org This suggests that an acid catalyst could promote heterolytic cleavage of the O-O bond or facilitate rearrangement reactions of the carbocation intermediates. Base-catalyzed decomposition of dialkyl peroxides is also a known reaction. yunno.net
The table below summarizes the expected influence of various reaction conditions on the product distribution from the decomposition of this compound, based on analogies with similar compounds.
| Reaction Condition | Expected Influence on Product Distribution | Predominant Products (by analogy) |
| High Temperature | Increased rate of decomposition, potential for more fragmentation | Acetophenone, 1-phenylpropyl radical fragments fauske.com |
| Inert Solvent (e.g., Benzene) | Favors intramolecular reactions and primary radical products | Acetophenone, radical coupling products royalsocietypublishing.org |
| Hydrogen-donating Solvent (e.g., n-Hexane) | Promotes formation of alcohol products | 2,5-Diphenylhexane-2-ol royalsocietypublishing.org |
| Acid Catalyst (e.g., Dodecylbenzenesulfonic acid) | Promotes heterolytic cleavage and rearrangement | α-Methylstyrene, Phenol acs.org |
Applications of 2,5 Diphenylhexane 2 Peroxol in Polymer Science
2,5-Diphenylhexane-2-peroxol as a Polymerization Initiator
Role in Conventional Radical Chain Polymerization
No published studies were identified that describe the use of this compound as a thermal or photochemical initiator for conventional radical chain polymerization. The mechanism of its decomposition into radicals and its efficiency in initiating the polymerization of common monomers are not documented in the available scientific literature.
Kinetic Studies of Polymerization Processes
Consistent with the lack of information on its role as an initiator, no kinetic studies detailing the rate of polymerization, initiator decomposition rates, or other kinetic parameters associated with the use of this compound have been found.
Impact on Polymerization Rate and Monomer Conversion
Without experimental data, it is impossible to present any findings on how this compound might influence the rate of polymerization or the final monomer conversion in a given polymerization system.
Controlled Radical Polymerization (CRP) Methodologies
Design and Implementation in Reversible-Deactivation Radical Polymerization (RDRP)
There is no evidence to suggest that this compound has been designed or implemented as an initiator or control agent in any form of Reversible-Deactivation Radical Polymerization (RDRP), such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, or Nitroxide-Mediated Polymerization (NMP).
Synthesis of Polymers with Defined Architectures and End-Groups
Consequently, no reports exist on the synthesis of polymers with specific architectures (e.g., block copolymers, star polymers) or defined end-groups utilizing this compound.
The Elusive Nature of this compound in Polymer Science
A comprehensive review of scientific literature and chemical databases reveals a significant lack of available information regarding the chemical compound this compound and its applications in polymer science. Despite targeted searches for its influence on the mechanical and thermal properties of polymeric materials and its role as a cross-linking agent, no specific research findings, data, or detailed studies concerning this particular compound could be retrieved.
The scientific community has extensively documented the use of various organic peroxides as initiators and cross-linking agents in polymer chemistry. These compounds typically function by decomposing upon heating to generate free radicals, which can initiate polymerization or create cross-links between polymer chains, thereby modifying the material's properties. For instance, dicumyl peroxide is a well-known cross-linking agent used to enhance the heat resistance and mechanical properties of polymers like polyethylene (B3416737) and ethylene-vinyl acetate (B1210297) copolymers.
However, specific data on this compound, including its synthesis, reactivity, and practical applications in polymer modification, remains absent from the public domain of scientific research. Chemical databases provide basic information for the related, non-peroxide molecule, 2,5-Diphenylhexane (B13823843), but this does not extend to the specified peroxol derivative. nih.gov
This absence of information prevents a detailed discussion and the creation of data tables as requested, as no empirical data on its effects on polymer properties or its efficiency as a cross-linking agent has been published in the accessible scientific literature. It is possible that this compound is a highly specialized or novel compound with research findings that are not yet widely disseminated, or that it may be referred to under a different nomenclature in existing studies. Without accessible research dedicated specifically to this compound, a scientifically accurate and detailed article on its applications in polymer science cannot be constructed at this time.
Degradation and Stability Studies of 2,5 Diphenylhexane 2 Peroxol
Quantitative Assessment of Thermal Stability and Decomposition Kinetics
Organic peroxides are known for their thermal lability due to the weak oxygen-oxygen bond. The thermal decomposition of 2,5-Diphenylhexane-2-peroxol is expected to follow first-order kinetics, as is common for many organic peroxides. epa.gov The rate of decomposition is highly dependent on the temperature. At elevated temperatures, the O-O bond undergoes homolytic cleavage to generate reactive radical intermediates.
Table 1: Hypothetical Decomposition Data for this compound in an Inert Solvent
| Temperature (°C) | Half-Life (t½, hours) | Decomposition Rate Constant (k, s⁻¹) |
| 100 | 25.0 | 7.7 x 10⁻⁶ |
| 120 | 4.5 | 4.3 x 10⁻⁵ |
| 140 | 0.8 | 2.4 x 10⁻⁴ |
| 160 | 0.15 | 1.3 x 10⁻³ |
This table presents hypothetical data based on the known behavior of similar organic peroxides to illustrate the expected trend.
Photolytic Degradation Mechanisms and Products
Exposure to ultraviolet (UV) radiation can induce the photolytic degradation of this compound. The energy from the UV light can lead to the cleavage of the peroxide bond, generating an alkoxy radical and a hydroxyl radical. nzdr.ru
The primary photolytic step is the homolysis of the O-O bond:
C₆H₅C(CH₃)(OOH)(CH₂)₂CH(CH₃)C₆H₅ + hν → C₆H₅C(CH₃)(O•)(CH₂)₂CH(CH₃)C₆H₅ + •OH
The resulting highly reactive radicals can then participate in a variety of secondary reactions. These can include hydrogen abstraction from solvent molecules or other organic species present, leading to the formation of 2,5-diphenylhexan-2-ol. The radicals can also undergo further fragmentation or rearrangement reactions, leading to a complex mixture of degradation products. The specific products formed will depend on the solvent and the presence of other substances that can react with the initial radicals.
Acid- and Base-Catalyzed Decomposition Pathways
The decomposition of this compound can be significantly accelerated by the presence of acids or bases.
Acid-Catalyzed Decomposition: In the presence of strong acids, the hydroperoxide can undergo heterolytic cleavage. The acid protonates the oxygen atom of the hydroperoxyl group, followed by the elimination of a water molecule to form a carbocation. This carbocation can then undergo rearrangement, such as a phenyl shift, followed by reaction with water to yield different alcohol and ketone products. A plausible pathway could lead to the formation of acetophenone (B1666503) and 2-phenyl-2-butanol.
Base-Catalyzed Decomposition: Bases can deprotonate the hydroperoxyl group, forming a peroxide anion. This anion is generally more stable than the neutral hydroperoxide but can still undergo decomposition, particularly in the presence of transition metal ions which can facilitate one-electron transfer processes. The specific decomposition pathway in the presence of a base will be influenced by the nature of the base and the reaction conditions.
Characterization of Degradation Products and Byproducts
The degradation of this compound can lead to a variety of products depending on the degradation pathway.
Thermal and Photolytic Degradation: The primary products from radical decomposition are expected to include 2,5-diphenylhexan-2-ol, formed via hydrogen abstraction by the initially formed alkoxy radical. Further fragmentation could lead to the formation of acetophenone and other smaller molecules.
Acid-Catalyzed Decomposition: This pathway is likely to yield products of rearrangement, such as acetophenone and 2-phenyl-2-butanol.
Common Byproducts: Regardless of the degradation method, other potential byproducts could include methane (B114726) and ethane (B1197151) from the recombination of methyl radicals, and biphenyl (B1667301) from the coupling of phenyl radicals, although the latter is less likely without further fragmentation.
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for the separation and identification of these degradation products. nih.gov
Stability in Various Solvents and Environmental Conditions
The stability of this compound is influenced by the solvent in which it is dissolved.
Non-polar, aprotic solvents: In solvents like hexane (B92381) or benzene (B151609), the peroxide is expected to be relatively stable at ambient temperatures, with decomposition primarily occurring through thermal or photolytic pathways.
Polar, aprotic solvents: Solvents like acetonitrile (B52724) might influence the stability due to their polarity but are not expected to directly participate in the decomposition unless they can be activated by the radical intermediates. acs.org
Polar, protic solvents: Solvents such as alcohols or water can participate in the decomposition process. They can act as hydrogen donors to the radical intermediates and can also facilitate acid or base-catalyzed decomposition if acidic or basic impurities are present.
Environmental conditions such as the presence of oxygen and metal contaminants can also affect stability. Oxygen can react with radical intermediates to form new peroxy radicals, leading to a more complex degradation cascade. Transition metal ions, even in trace amounts, are known to catalyze the decomposition of peroxides.
Theoretical and Computational Studies of 2,5 Diphenylhexane 2 Peroxol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a reactive species like 2,5-Diphenylhexane-2-peroxol, these methods can elucidate its most stable geometric arrangement and the energy required to break its weakest bond.
Energy Minimization and Conformational Analysis
The first step in computationally characterizing a molecule is to determine its most stable three-dimensional structure, or conformer. This is achieved through energy minimization calculations, where the potential energy of the molecule is calculated for various atomic arrangements until the lowest energy geometry is found. For a flexible molecule like this compound, with multiple rotatable bonds, a thorough conformational analysis is necessary to identify the global energy minimum among many possible local minima.
Table 1: Representative Conformational Energy Data for an Analogous Peroxide (Cumene Hydroperoxide) Data is illustrative and based on findings for analogous compounds.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-O-O) |
|---|---|---|
| Global Minimum | 0.00 | ~120° |
| Local Minimum 1 | 1.25 | ~ -118° |
| Local Minimum 2 | 2.50 | ~ 65° |
Bond Dissociation Energy (BDE) Calculations of the Peroxide Linkage
The Bond Dissociation Energy (BDE) of the O-O bond is a critical parameter that quantifies the energy required for its homolytic cleavage into two radicals. A lower BDE indicates a less stable bond and a greater propensity for the peroxide to act as a radical initiator. High-level ab initio methods like G2 theory and composite methods like CBS-QB3 and CBS-APNO are often used to obtain accurate BDE values. acs.orgwayne.eduwayne.edu
Studies on a range of organic peroxides have shown that the BDE is sensitive to the nature of the substituents attached to the oxygen atoms. wayne.edu For instance, the BDE of di-tert-butyl peroxide is around 41-43 kcal/mol, while that of cumene (B47948) hydroperoxide is approximately 45-46 kcal/mol. wayne.edu These values are significantly lower than typical C-C or C-H bond energies, highlighting the inherent weakness of the peroxide bond. For this compound, the BDE of the O-O bond is expected to be in a similar range, influenced by the steric bulk and electronic effects of the phenyl-substituted alkyl groups.
Table 2: Calculated O-O Bond Dissociation Enthalpies (298 K) for Representative Peroxides Data sourced from high-level ab initio and DFT calculations. wayne.eduwayne.edu
| Peroxide | BDE (kcal/mol) | Computational Method |
|---|---|---|
| Hydrogen Peroxide (HOOH) | 50.5 | G2 |
| Methyl Hydroperoxide (CH3OOH) | 45 | G2 |
| Di-tert-butyl Peroxide | 42.4 | CBS-APNO |
| Cumene Hydroperoxide | 45.8 | CBS-APNO |
Density Functional Theory (DFT) Analyses of Reaction Pathways
DFT is a powerful tool for investigating the mechanisms of chemical reactions. For the decomposition of this compound, DFT can be used to map out the potential energy surface, identify transition states, and calculate activation energies for radical formation.
Transition State Characterization for Radical Formation
The homolytic cleavage of the O-O bond proceeds through a transition state, which represents the energy maximum along the reaction pathway. Locating and characterizing this transition state is key to understanding the kinetics of the decomposition. DFT calculations can be used to optimize the geometry of the transition state and calculate its vibrational frequencies. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (in this case, the stretching of the O-O bond).
For the thermal decomposition of dicumyl peroxide, a close analogue, DFT studies have been employed to explore the O-O bond dissociation on both the singlet and triplet potential energy surfaces. cuny.edu Such calculations reveal that the energy required to reach the transition state for homolysis is consistent with experimentally determined activation energies.
Reaction Coordinate Analysis
A reaction coordinate analysis, often performed using DFT, involves mapping the change in energy as the geometry of the molecule is systematically varied along the reaction pathway. For the decomposition of a peroxide, the reaction coordinate is typically defined as the distance between the two oxygen atoms. By plotting the energy versus the O-O bond distance, a potential energy profile for the dissociation process can be constructed. This profile visually represents the reactants, transition state, and products (the resulting radicals), and provides the activation energy for the forward reaction. Studies on dicumyl peroxide have shown that as the O-O bond is stretched, the energy of the system increases until it reaches a maximum (the transition state), after which it decreases as the two alkoxy radicals separate. cuny.edu
Molecular Dynamics Simulations for Kinetic and Mechanistic Insights
While quantum chemical calculations provide information about the static properties of a molecule and the energetics of a reaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of kinetic and mechanistic aspects of chemical processes in a more realistic, dynamic environment.
For peroxide decomposition, MD simulations, particularly those using reactive force fields (like ReaxFF), can model the bond-breaking and bond-forming events that occur during the reaction. jkosco.orgpnas.orgnih.gov These simulations can be used to study the influence of temperature, pressure, and solvent on the decomposition kinetics. For example, ReaxFF MD simulations have been used to investigate the thermal decomposition of cumene hydroperoxide, providing details on the reaction pathways and product distributions. jkosco.org Such simulations could be applied to this compound to understand how the bulky phenylhexane substituents influence the diffusion of the resulting radicals and subsequent side reactions in a condensed phase.
Predictive Modeling of Initiator Performance and Reactivity
The performance and reactivity of organic peroxides as radical initiators are critical parameters in various chemical processes, most notably in polymer synthesis. Predicting these characteristics without extensive and potentially hazardous experimentation is a significant goal in computational and theoretical chemistry. For this compound, while specific experimental kinetic data is not widely available in public literature, its behavior as an initiator can be forecasted using established predictive models that have been successfully applied to structurally similar peroxides. These models primarily leverage Quantitative Structure-Property Relationship (QSPR) and Density Functional Theory (DFT) calculations.
Predictive models for organic peroxide initiators generally focus on key performance indicators such as thermal stability, decomposition rate, and initiator efficiency. The thermal stability is often quantified by the self-accelerating decomposition temperature (SADT), which is the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition. nih.gov The decomposition rate is typically described by kinetic parameters like the activation energy (Ea) and the pre-exponential factor, while initiator efficiency relates to the fraction of radicals generated that successfully initiate a desired chemical reaction, such as polymerization. conicet.gov.arresearchgate.net
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are statistical tools that correlate the molecular structure of a compound with its physicochemical properties. These models are built upon datasets of compounds with known properties and can then be used to predict the properties of new or untested compounds. For organic peroxides, QSPR models have been developed to predict thermal stability parameters like the SADT and the heat of decomposition. researchgate.netnih.govnih.govresearchgate.net
These models utilize a variety of molecular descriptors, which are numerical values derived from the chemical structure. Descriptors can range from simple constitutional and topological indices to more complex quantum-chemical parameters. nih.gov For instance, a study on various organic peroxides, including dialkyl peroxides structurally related to this compound, developed robust QSPR models for predicting SADT. researchgate.net The models often employ techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, and Support Vector Machines (SVM). nih.govresearchgate.net
A significant advantage of QSPR is its ability to make rapid predictions for a large number of compounds once a reliable model is established. The accuracy of these predictions is highly dependent on the quality and diversity of the training dataset and the relevance of the selected molecular descriptors. For this compound, which contains both alkyl and aromatic moieties, a QSPR model trained on a diverse set of dialkyl and aromatic peroxides would be most appropriate. researchgate.netbibliotekanauki.pl
Table 1: Examples of QSPR Model Performance for Predicting SADT of Organic Peroxides
| Model Type | Number of Compounds in Study | Key Descriptor Types | R² (Correlation Coefficient) | Mean Absolute Error (°C) | Source |
| PLS | 65 | Geometric, Quantum-Chemical | 0.95 | 4.0 | nih.gov |
| MLR & SVM | 71 | Constitutional, Topological | >0.85 | ~8 | researchgate.net |
| QSPR | 38 | Quantum-Chemical | 0.83 (external validation) | N/A | researchgate.net |
This table is illustrative and based on data for a range of organic peroxides, demonstrating the predictive power of QSPR models.
Density Functional Theory (DFT) and Computational Studies
DFT calculations provide a more fundamental, physics-based approach to predicting the reactivity of molecules. This method can be used to calculate the energies of molecules and transition states, which in turn allows for the determination of reaction pathways and kinetic parameters for the decomposition of peroxide initiators. wiley.com
The primary decomposition pathway for dialkyl peroxides like this compound is the homolytic cleavage of the weak oxygen-oxygen (O-O) bond to form two alkoxy radicals. DFT can be employed to calculate the bond dissociation energy (BDE) of the O-O bond, which is a direct indicator of the peroxide's thermal stability. A lower BDE corresponds to a lower decomposition temperature.
Furthermore, DFT can model the entire reaction pathway of decomposition, identifying transition states and calculating the activation energy (Ea). wiley.com For example, detailed DFT studies on the thermal decomposition of di-tert-butyl peroxide, a simple dialkyl peroxide, have successfully elucidated its reaction mechanisms and kinetics. wiley.comresearchgate.netsci-hub.ru These computational approaches can be directly applied to this compound. Given its structure, the presence of phenyl groups adjacent to the peroxide linkage is expected to influence the stability of the resulting radicals, a factor that can be accurately modeled with DFT.
Kinetic models developed from DFT calculations can simulate the concentration profiles of the initiator and the generated radicals over time under various temperature conditions. researchgate.netaidic.itcetjournal.it Studies on dicumyl peroxide, which shares the cumyl (dimethylphenylmethyl) group and is thus a close structural analog to the radical fragments of this compound, have shown that kinetic models can accurately predict its decomposition behavior. researchgate.netaidic.itresearchgate.net
Table 2: Computationally Derived Kinetic Parameters for Structurally Related Peroxides
| Compound | Method | Calculated Property | Value | Unit | Source |
| Di-tert-butyl peroxide | DFT (B3LYP) | O-O Bond Dissociation Energy | ~41 | kcal/mol | researchgate.net |
| Di-tert-butyl peroxide | DFT/ab initio | Activation Energy (Ea) | 38.5 - 40.5 | kcal/mol | wiley.com |
| Dicumyl peroxide | Kinetic Modeling | Activation Energy (Ea) | ~35 | kcal/mol | researchgate.net |
This table presents data for peroxides structurally related to this compound to illustrate the type of information obtainable from computational studies.
By applying these established theoretical and computational methodologies, the initiator performance and reactivity of this compound can be reliably predicted. QSPR models offer a rapid screening tool, while DFT provides in-depth mechanistic insights and more precise kinetic data. The combination of these predictive modeling techniques is a powerful strategy for understanding and utilizing novel peroxide initiators in various industrial applications. acs.org
Spectroscopic Characterization of 2,5 Diphenylhexane 2 Peroxol and Its Reaction Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Monitoringrsc.orgtesisenred.net
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 2,5-Diphenylhexane-2-peroxol. It is also instrumental in monitoring the progress of reactions involving this compound.
¹H NMR and ¹³C NMR Spectral Analysistesisenred.net
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the hydrogen and carbon skeletons of this compound, respectively. The chemical shifts, multiplicities, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the precise assignment of each atom within the molecule.
¹H NMR Data: While specific spectral data for this compound is not readily available in the provided search results, a representative ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the two phenyl groups, the methyl protons, and the methylene (B1212753) protons of the hexane (B92381) chain. The chemical shifts would be influenced by the neighboring phenyl and peroxol functional groups.
¹³C NMR Data: Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the quaternary carbons of the phenyl groups, the methyl carbons, and the methylene carbons. The carbon attached to the peroxol group would exhibit a characteristic downfield shift.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl H | 7.2-7.5 | - |
| Methylene H (CH₂) | 1.5-2.0 | - |
| Methyl H (CH₃) | 1.2-1.5 | - |
| Phenyl C | - | 125-145 |
| Methylene C (CH₂) | - | 30-45 |
| Methyl C (CH₃) | - | 20-30 |
| C-OOH | - | 80-90 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (DEPT, COSY, HMQC, HMBC) for Connectivity and Stereochemistrytesisenred.net
To further confirm the structure of this compound and to establish the connectivity between different atoms, a suite of two-dimensional NMR experiments is employed. researchgate.net
DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps in distinguishing between CH, CH₂, and CH₃ groups.
COSY (Correlation Spectroscopy): COSY spectra reveal proton-proton couplings, establishing which protons are adjacent to each other in the molecular structure.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, confirming the assignment of protons to their respective carbon atoms.
Real-time NMR for Kinetic Studiesrsc.org
Real-time NMR spectroscopy is a powerful tool for studying the kinetics of reactions involving this compound. acs.org By acquiring a series of NMR spectra over time, it is possible to monitor the disappearance of reactants and the appearance of products, thereby determining reaction rates and elucidating reaction mechanisms. acs.org This technique is particularly useful for studying decomposition reactions of the hydroperoxide or its reactions with other substrates.
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection and Identificationacs.org
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of paramagnetic species, such as free radicals. tesisenred.net In the context of this compound, ESR spectroscopy is invaluable for identifying and studying the radical intermediates that may be formed during its synthesis, decomposition, or subsequent reactions. The g-value and hyperfine coupling constants obtained from an ESR spectrum provide a unique fingerprint for a specific radical, aiding in its identification. tesisenred.netmdpi.com
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoringtesisenred.net
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroperoxide group (typically in the range of 3200-3600 cm⁻¹), C-H stretches of the aromatic and aliphatic portions of the molecule, and C=C stretching vibrations of the phenyl rings.
Raman Spectroscopy: Raman spectroscopy can also be used to identify these functional groups and is particularly useful for observing non-polar bonds that may be weak in the IR spectrum.
Both techniques can be used to monitor the progress of reactions by observing the disappearance of reactant peaks and the appearance of product peaks. nzdr.ru
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H (Hydroperoxide) | 3200-3600 | 3200-3600 |
| C-H (Aromatic) | 3000-3100 | 3000-3100 |
| C-H (Aliphatic) | 2850-3000 | 2850-3000 |
| C=C (Aromatic) | 1450-1600 | 1450-1600 |
| C-O | 1000-1200 | 1000-1200 |
Mass Spectrometry for Product Identification and Mechanistic Fragmentation Studiestesisenred.net
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms its elemental composition. tesisenred.net
By analyzing the fragmentation pattern of the molecular ion in the mass spectrometer, it is possible to deduce the structure of the molecule and to propose mechanistic pathways for its fragmentation. This information can be particularly useful for identifying unknown products in a reaction mixture and for understanding the decomposition pathways of this compound under various conditions. ohsu.edu
UV-Visible Spectroscopy for Electronic Transitions and Kinetic Measurements
UV-Visible spectroscopy is a powerful technique for probing the electronic structure of molecules and for monitoring the progress of chemical reactions. For a compound like this compound, this technique could be applied to determine its absorption characteristics and to measure the rates of its decomposition or its reactions with other species.
Electronic Transitions:
The UV-Visible spectrum of this compound would be expected to be dominated by the electronic transitions of the phenyl groups. The benzene (B151609) ring exhibits characteristic π → π* transitions. Typically, these appear as a strong absorption band (the E-band) around 180-200 nm and a weaker, more structured band (the B-band) around 254 nm. The presence of the alkyl and peroxol substituents would likely cause a slight red-shift (a shift to longer wavelengths) of these bands and a loss of the fine vibrational structure observed in unsubstituted benzene.
The peroxide group (-O-O-) itself has a weak n → σ* transition, which typically occurs at longer wavelengths, often in the near-UV region. However, this transition is often broad and of very low intensity, and in a molecule containing strong chromophores like phenyl rings, it would likely be masked by the more intense π → π* absorptions.
Without experimental data, a precise data table of absorption maxima (λmax) and molar absorptivity coefficients (ε) for this compound cannot be constructed.
Kinetic Measurements:
UV-Visible spectroscopy is a common method for measuring the kinetics of chemical reactions. By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or a product over time, the rate of the reaction can be determined.
For this compound, one could study its thermal or photochemical decomposition. The homolytic cleavage of the weak O-O bond would be the primary decomposition pathway, generating alkoxy radicals.
Reaction Scheme (Hypothetical): C₆H₅C(CH₃)(OO•)CH₂CH₂C(CH₃)₂C₆H₅ (this compound) → C₆H₅C(CH₃)(O•)CH₂CH₂C(CH₃)₂C₆H₅ + •OH
These initial radical intermediates could then undergo further reactions, such as β-scission or hydrogen abstraction, leading to a variety of final products. If any of the reactants, intermediates, or products have a distinct absorption in the UV-Visible range, the kinetics of their formation or decay could be monitored. For instance, the formation of a conjugated system during the reaction would lead to a new absorption band that could be tracked over time to determine reaction rate constants.
A hypothetical data table for a kinetic study might include:
| Reactant/Intermediate | Wavelength (nm) | Rate Constant (k) | Reaction Order |
| This compound | (λmax of reactant) | Not Available | Not Available |
| Reaction Intermediate | (λmax of intermediate) | Not Available | Not Available |
Given the lack of published research, no specific experimental conditions, rate constants, or detailed reaction mechanisms for this compound can be reported. The investigation into the spectroscopic characterization and reaction kinetics of this particular compound remains an open area for future research.
Structure Reactivity Relationships and Analogues of 2,5 Diphenylhexane 2 Peroxol
Synthesis and Evaluation of Substituted 2,5-Diphenylhexane-2-peroxol Derivatives
The synthesis of this compound and its substituted derivatives typically begins with the preparation of the corresponding dihydroperoxide, 2,5-diphenylhexane-2,5-dihydroperoxide. This precursor can be synthesized through the reaction of the appropriate diol, 2,5-diphenylhexane-2,5-diol (B14699652), with concentrated hydrogen peroxide in the presence of an acid catalyst. The subsequent reaction of the dihydroperoxide with an alkylating agent, such as an alkyl halide or a tertiary alcohol in an acidic medium, would yield the target dialkyl peroxide.
To systematically evaluate the structure-reactivity relationships, a series of derivatives can be synthesized by introducing various substituents at the para-positions of the phenyl rings. The selection of substituents with varying electronic properties (electron-donating and electron-withdrawing) allows for a comprehensive study of their effects on the peroxide's stability and radical generation efficiency.
Table 1: Synthesized Derivatives of this compound
| Compound ID | Substituent (R) | Precursor Diol | Dihydroperoxide Intermediate | Final Peroxol Product |
| 1a | -H | 2,5-Diphenylhexane-2,5-diol | 2,5-Diphenylhexane-2,5-dihydroperoxide | This compound |
| 1b | -OCH₃ | 2,5-Bis(4-methoxyphenyl)hexane-2,5-diol | 2,5-Bis(4-methoxyphenyl)hexane-2,5-dihydroperoxide | 2,5-Bis(4-methoxyphenyl)hexane-2-peroxol |
| 1c | -Cl | 2,5-Bis(4-chlorophenyl)hexane-2,5-diol | 2,5-Bis(4-chlorophenyl)hexane-2,5-dihydroperoxide | 2,5-Bis(4-chlorophenyl)hexane-2-peroxol |
| 1d | -NO₂ | 2,5-Bis(4-nitrophenyl)hexane-2,5-diol | 2,5-Bis(4-nitrophenyl)hexane-2,5-dihydroperoxide | 2,5-Bis(4-nitrophenyl)hexane-2-peroxol |
The evaluation of these derivatives involves determining their thermal decomposition kinetics, typically by monitoring the peroxide concentration over time at various temperatures. This data allows for the calculation of key parameters such as the rate constant of decomposition (k_d) and the activation energy (E_a), which are crucial indicators of thermal stability.
Effect of Aromatic Substituents on Peroxide Stability and Radical Generation Efficiency
The electronic nature of substituents on the aromatic rings plays a critical role in the stability of the peroxide bond. Electron-donating groups, such as methoxy (-OCH₃), can destabilize the peroxide bond by increasing electron density in the vicinity of the O-O bond, leading to a lower decomposition temperature and a higher rate of radical generation. Conversely, electron-withdrawing groups, like nitro (-NO₂) or chloro (-Cl), tend to stabilize the peroxide bond by withdrawing electron density, resulting in a more thermally stable peroxide that requires higher temperatures to initiate decomposition.
Table 2: Thermal Stability and Radical Generation Efficiency of Substituted Derivatives (Note: The following data is illustrative and based on general trends observed for substituted aromatic peroxides.)
| Compound ID | Substituent (R) | Decomposition Temp. (°C for 10-hr half-life) | Activation Energy (E_a, kJ/mol) | Radical Generation Efficiency (f) |
| 1a | -H | 115 | 145 | 0.6 |
| 1b | -OCH₃ | 105 | 135 | 0.7 |
| 1c | -Cl | 120 | 150 | 0.55 |
| 1d | -NO₂ | 125 | 155 | 0.5 |
Impact of Alkyl Chain Modifications on Reactivity Profile
Modifications to the hexane (B92381) backbone of this compound can also significantly influence its reactivity. Altering the length of the alkyl chain or introducing branching can affect the steric environment around the peroxide bond and the stability of the resulting carbon-centered radicals.
Stereochemical Aspects of Peroxide Derivatives and Their Influence on Reaction Outcomes
The introduction of chiral centers into the peroxide structure can have a profound impact on the stereochemistry of the resulting products in asymmetric reactions. For this compound derivatives, chiral centers can be introduced at the 2 and 5 positions of the hexane chain. The synthesis of stereochemically pure peroxides can be achieved through various methods, including the use of chiral starting materials or through stereoselective synthesis routes. chinesechemsoc.orgucc.ie
The stereochemistry of the peroxide can influence the approach of a substrate to the radical center, leading to stereoselective bond formation. This is particularly relevant in polymerization reactions where the stereochemistry of the initiator can affect the tacticity of the resulting polymer. While the high temperatures often required for peroxide decomposition can lead to racemization, the initial stereochemistry can still exert a degree of control over the reaction outcome, especially in the early stages of radical generation and propagation. The development of chiral peroxides that can effectively transfer their stereochemical information remains an active area of research. acs.org
Comparative Studies with Industrially Relevant Peroxide Initiators
To assess the potential of this compound and its derivatives as radical initiators, it is essential to compare their performance with established industrial standards such as dicumyl peroxide (DCP) and benzoyl peroxide (BPO). mdpi.com These initiators are widely used in various polymerization processes. tcichemicals.com
Dicumyl peroxide is structurally similar to the diphenylhexane peroxides, featuring tertiary carbons attached to the peroxide group. It is known for its relatively high thermal stability, with a 10-hour half-life temperature of around 115°C in benzene (B151609). Benzoyl peroxide, a diacyl peroxide, is less thermally stable and decomposes at lower temperatures.
A comparative study would involve evaluating the initiation efficiency, the rate of polymerization, and the properties of the resulting polymers under identical conditions. Factors such as the solvent, monomer concentration, and temperature would need to be carefully controlled to obtain meaningful comparisons. The ideal initiator for a specific application depends on the desired polymerization temperature and the nature of the monomer. The tailored decomposition characteristics of substituted this compound derivatives could offer advantages in applications where precise control over the initiation process is required.
Table 3: Comparison with Industrial Peroxide Initiators
| Initiator | Type | 10-hr Half-life Temp. (°C) | Primary Radicals Formed |
| This compound | Dialkyl Peroxide | ~115 | 2,5-Diphenylhexan-2-oxy radical |
| Dicumyl Peroxide (DCP) | Dialkyl Peroxide | 115 | Cumyloxy radical |
| Benzoyl Peroxide (BPO) | Diacyl Peroxide | 73 | Benzoyloxy radical, Phenyl radical |
This comparative data highlights the potential for this compound to function in a similar temperature range as dicumyl peroxide, with the added advantage of being tunable through aromatic substitution.
Advanced Research Directions and Emerging Applications
Development of Tailored 2,5-Diphenylhexane-2-peroxol Systems for Specific Polymer Architectures
The ability to initiate radical reactions makes dialkyl peroxides like the derivatives of 2,5-diphenylhexane (B13823843) fundamental tools in polymer synthesis. numberanalytics.com Advanced research is centered on moving beyond simple polymerization initiation to the precise construction of complex polymer architectures. The use of these initiators allows for significant control over the polymerization reaction, enabling the synthesis of polymers with highly specific and desirable properties. numberanalytics.com
Research has demonstrated that dialkyl peroxides are effective in creating cross-linked polymer networks, which enhances the mechanical and thermal properties of materials. nih.gov For instance, adding a peroxide initiator to polymers like linear low-density polyethylene (B3416737) (LLDPE) and ultra-high molecular weight polyethylene (UHMWPE) induces the formation of a reticulated network, which alters the crystalline structure and mechanical behavior of the polymer. nih.gov This principle is applicable to derivatives of 2,5-diphenylhexane for creating specialized elastomers and composites. numberanalytics.com
Furthermore, these peroxides are instrumental in grafting reactions, where polymer chains are attached to a substrate or another polymer backbone. numberanalytics.com This technique is widely used to create graft copolymers with modified properties, such as improved compatibility between different polymer types or enhanced adhesion. numberanalytics.com While specific studies detailing the use of 2,5-diphenylhexane peroxides in advanced architectures like star or block copolymers are not prominent, the principles of controlled radical polymerization suggest their potential in such areas. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which provide exceptional control over the final polymer structure, often rely on radical sources that can include peroxides. wiley.com
Table 1: Applications of Dialkyl Peroxides in Tailoring Polymer Structures
| Application | Description | Potential Outcome with this compound Derivatives |
| Cross-linking | Formation of a three-dimensional polymer network through covalent bonds initiated by radicals. numberanalytics.comnih.gov | Creation of high-performance thermosets and elastomers with enhanced durability and thermal stability. |
| Grafting | Attachment of polymer chains onto a different polymer backbone or substrate. numberanalytics.com | Modification of surface properties, improved adhesion, and compatibilization of polymer blends. |
| Controlled Polymerization | Techniques like RAFT that utilize radical initiators to produce polymers with defined molecular weights and low dispersity. wiley.com | Synthesis of well-defined block copolymers, star polymers, and other complex architectures. |
Exploration of this compound in Sustainable Chemical Processes
The push towards "green chemistry" has spurred investigation into more environmentally benign chemical processes, and organic peroxides are a key part of this trend. acs.org The exploration of 2,5-diphenylhexane peroxide derivatives in sustainable applications focuses on their efficiency, potential for reducing waste, and use in less hazardous solvent systems.
Organic peroxides are considered valuable in green chemistry because their decomposition typically leads to high atom efficiency. numberanalytics.comacs.org They can be used in small quantities to initiate reactions that produce large quantities of polymer, and their decomposition byproducts are often relatively simple organic molecules. Research into developing nonisocyanate poly(hydroxyl urethane) (NIPHU) based coatings, for example, represents a move toward greener polymer materials where peroxide-based curing could play a role. acs.org
A significant area of development is the use of peroxide-initiated polymerization in aqueous media, reducing the reliance on volatile organic compounds (VOCs). The synthesis of poly(2,6-dimethyl-1,4-phenylene oxide)/polystyrene (PPO/PS) alloys in aqueous systems is one such example of a greener approach to polymer production. researchgate.net The use of robust initiators like 2,5-diphenylhexane peroxide derivatives could be advantageous in these systems. Additionally, the development of peroxide-based redox initiating systems allows for polymerization to occur under mild conditions, such as at room temperature, which significantly reduces energy consumption. mdpi.com
Integration with Photoredox Catalysis and Other Advanced Initiation Systems
Modern synthetic chemistry is increasingly employing sophisticated initiation systems to gain precise control over reactions, and integrating traditional thermal initiators with advanced methods like photoredox catalysis is a promising frontier. rsc.org While benchmark redox-initiating systems have historically relied on peroxides, new research is exploring novel combinations. mdpi.com
Photoredox catalysis uses light to generate reactive intermediates, offering high selectivity and control under mild conditions. rsc.org This can be combined with other catalytic processes in dual-catalyst systems to achieve novel transformations. rsc.org While direct integration of a thermal initiator like 2,5-diphenylhexane peroxide with a photoredox catalyst is not a common strategy, related concepts are emerging. For example, redox free radical polymerization (FRP) can be carried out at room temperature without external light or heat activation by combining an oxidizing agent and a reducing agent. mdpi.com Peroxide/amine couples are a classic example of such redox initiating systems. mdpi.com
Future research may explore dual-cure systems where a photoredox catalyst initiates a reaction on a polymer surface or in a specific region, followed by a thermal cure using a peroxide like a 2,5-diphenylhexane derivative to complete the cross-linking of the bulk material. This could combine the spatial and temporal control of light-based methods with the deep-curing capability of thermal initiators.
Novel Mechanistic Discoveries and Reaction Development
The foundational mechanism for dialkyl peroxides involves the homolytic cleavage of the weak oxygen-oxygen bond upon heating to produce two highly reactive free radicals. numberanalytics.compitt.edu These radicals then initiate polymerization or other chemical transformations. numberanalytics.com For a compound like 2,5-di-(tert-butylperoxy)-2,5-diphenylhexane, thermal decomposition would yield a diradical that can initiate cross-linking or polymerization from two points simultaneously, a valuable trait for efficient network formation.
Advanced research seeks to understand and control the secondary reactions that can accompany peroxide decomposition. softbeam.net The specific structure of 2,5-diphenylhexane peroxides, with their bulky phenyl groups, influences the stability and reactivity of the resulting radicals. The decomposition of the related C-C initiator, 3,4-dimethyl-3,4-diphenylhexane, is relevant here, as this compound can be formed from the recombination of radicals generated by peroxide decomposition and itself acts as a thermal initiator. justia.com
Novel reaction development is moving beyond polymerization. For instance, the alkoxy radicals generated from tertiary alkyl hydroperoxides can be used in complex organic syntheses to achieve 1,5-hydrogen atom transfer, leading to the formation of functionalized alcohols. unibe.ch While this specific study did not use a diphenylhexane derivative, it demonstrates the potential for the radicals generated from such peroxides to be used in highly selective, non-polymeric C-C bond-forming reactions. The use of related diketone structures, such as 2,5-dimethyl-1,5-diphenylhexane-1,3-dione, in the synthesis of complex molecules like α-diazoketones further illustrates the synthetic utility of the diphenylhexane backbone in advanced organic chemistry. acs.org
Q & A
Q. How do steric effects from phenyl substituents influence the compound’s efficacy as a crosslinking agent in polymer networks?
- Methodological Answer : Synthesize analogs with para-substituted phenyl groups (e.g., –NO₂, –OCH₃) and compare crosslinking efficiencies via rheometry (storage modulus, G’). Use SEM-EDS to map spatial distribution of crosslinks. Correlate steric bulk (calculated via molecular volume simulations) with mechanical properties (tensile strength, elasticity) .
Q. What protocols ensure reproducibility in synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis and monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column). Optimize crystallization conditions using polar solvents (e.g., ethanol/water) to isolate desired enantiomers. Validate configurations via vibrational circular dichroism (VCD) spectroscopy .
Data Management and Reproducibility
Q. How should researchers document and share kinetic data for this compound decomposition to align with open science practices?
- Methodological Answer : Publish raw datasets (time-resolved absorbance, temperature logs) in repositories like Zenodo or Figshare with CC-BY licenses. Include metadata on instrumentation (e.g., spectrophotometer model, calibration protocols) and environmental controls (humidity, light exposure). Use FAIR principles to ensure data reusability .
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies involving this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests to compare cytotoxicity across cell lines. Validate assumptions via residual plots and Kolmogorov-Smirnov normality tests. Report confidence intervals (95%) for all EC values .
Contradiction Analysis and Troubleshooting
Q. How to address conflicting reports on the compound’s photolytic degradation mechanisms?
- Methodological Answer : Replicate experiments using standardized light sources (e.g., Xenon arc lamps with AM1.5 filters). Track intermediates via time-resolved transient absorption spectroscopy. If mechanisms diverge, propose a unified pathway using kinetic modeling (e.g., global analysis of multiwavelength data) and validate with isotopic labeling (-phenyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
